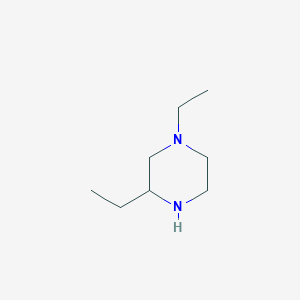

1,3-Diethylpiperazine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-diethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-8-7-10(4-2)6-5-9-8/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOVIHCILYKHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Chemical Properties of 1,3-Diethylpiperazine (CAS 1500023-54-0)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,3-diethylpiperazine (CAS 1500023-54-0). Due to the limited availability of direct experimental data for this specific isomer, this document leverages a comparative analysis of structurally related piperazine derivatives, particularly 1,4-diethylpiperazine and various dimethylpiperazines. The guide synthesizes information on physicochemical properties, potential synthetic routes, predicted reactivity, and spectroscopic characteristics. It aims to provide researchers and drug development professionals with a foundational understanding of this compound, highlighting areas of established knowledge and identifying opportunities for further investigation. All discussions of predicted properties are grounded in established chemical principles and data from analogous compounds, with clear citations to supporting literature.

Introduction: The Piperazine Scaffold and the Unexplored Potential of 1,3-Diethylpiperazine

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a versatile component in drug design. While symmetrically substituted piperazines, such as 1,4-disubstituted derivatives, are well-documented, asymmetrically substituted isomers like 1,3-diethylpiperazine remain less explored.

This guide focuses on 1,3-diethylpiperazine, a compound with the potential for novel pharmacological applications due to its distinct stereochemistry and electronic properties compared to its more common 1,4-isomer. The presence of ethyl groups at the 1 and 3 positions introduces a chiral center at the C-3 position, opening avenues for stereoselective interactions with biological targets. Understanding the fundamental chemical properties of this molecule is the first step toward unlocking its potential in drug discovery and development.

Physicochemical Properties: A Comparative and Predictive Analysis

Direct experimental data for 1,3-diethylpiperazine is scarce. However, we can predict its properties with a reasonable degree of confidence by comparing them with its close isomers, 1,4-diethylpiperazine and 1,4-dimethylpiperazine.

| Property | 1,3-Diethylpiperazine (Predicted) | 1,4-Diethylpiperazine (Experimental/Computed) | 1,4-Dimethylpiperazine (Experimental/Computed) |

| CAS Number | 1500023-54-0 | 6483-50-7 | 106-58-1 |

| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂[2] | C₆H₁₄N₂[3] |

| Molecular Weight | 142.24 g/mol | 142.24 g/mol [2] | 114.19 g/mol [3] |

| Boiling Point | ~150-160 °C | 156-158 °C[4] | 130-133 °C[5] |

| Density | ~0.88 g/mL | 0.9 g/mL[4] | 0.852 g/mL[5] |

| Flash Point | Likely flammable, similar to isomers | 21°C (for 1,4-dimethylpiperazine)[6] | 21°C[6] |

| pKa | Two pKa values expected, similar to piperazine (pKa1 ~5.3, pKa2 ~9.7)[7] | pKa1: ~5.5, pKa2: ~9.8 (Predicted) | pKa1: ~5.4, pKa2: ~9.7 (Predicted) |

| LogP | ~0.9 - 1.2 | 0.8[2] | -0.4[3] |

| Solubility | Expected to be soluble in water and organic solvents.[8] | Soluble in methanol and toluene.[4] | Good solubility in water and organic solvents.[9] |

Expert Insights: The predicted boiling point of 1,3-diethylpiperazine is slightly lower than its 1,4-isomer due to potential differences in intermolecular forces arising from the asymmetrical structure. The LogP value is anticipated to be slightly higher than that of 1,4-diethylpiperazine, suggesting a modest increase in lipophilicity. The basicity, reflected by the pKa values, is expected to be comparable to other N-alkylated piperazines.

Synthesis of 1,3-Diethylpiperazine: Navigating Regioselectivity

The synthesis of unsymmetrically substituted piperazines like the 1,3-diethyl derivative presents a challenge in controlling regioselectivity due to the similar reactivity of the two nitrogen atoms in the piperazine core.[10] However, several strategies can be envisioned to achieve the desired substitution pattern.

Proposed Synthetic Pathway: Sequential N-Alkylation with a Protecting Group Strategy

A plausible and controllable route to 1,3-diethylpiperazine involves a sequential alkylation approach utilizing a protecting group. This method offers precise control over the introduction of the two different ethyl groups (one on the nitrogen and one on the carbon).

Caption: Proposed synthesis of 1,3-diethylpiperazine via a protecting group strategy.

Experimental Protocol (Hypothetical):

-

Mono-protection of Piperazine:

-

Dissolve piperazine in a suitable solvent such as dichloromethane (DCM).

-

Slowly add one equivalent of di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction to isolate 1-(tert-butoxycarbonyl)piperazine.

-

-

C-Alkylation of Mono-protected Piperazine:

-

Dissolve 1-(tert-butoxycarbonyl)piperazine in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Add one equivalent of a strong base such as n-butyllithium (n-BuLi) to deprotonate the carbon adjacent to the unprotected nitrogen.

-

Slowly add one equivalent of ethyl iodide and allow the reaction to proceed.

-

Quench the reaction with a proton source and perform an extractive work-up to isolate 1-(tert-butoxycarbonyl)-3-ethylpiperazine.

-

-

Deprotection:

-

Dissolve the protected piperazine in a suitable solvent (e.g., DCM or dioxane).

-

Add an excess of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir at room temperature until the Boc group is cleaved (monitored by TLC).

-

Neutralize the reaction mixture and extract to obtain 3-ethylpiperazine.

-

-

N-Alkylation (Reductive Amination):

-

Dissolve 3-ethylpiperazine in a chlorinated solvent like 1,2-dichloroethane.

-

Add one equivalent of acetaldehyde followed by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Stir the reaction at room temperature until the formation of 1,3-diethylpiperazine is complete.

-

Perform an aqueous work-up and purify the product by column chromatography or distillation.

-

Causality Behind Experimental Choices: The use of a Boc protecting group is strategic as it deactivates one nitrogen atom, allowing for selective functionalization of the other. The C-alkylation step at a low temperature with a strong base is crucial for achieving regioselectivity. Reductive amination in the final step is a mild and efficient method for N-alkylation that avoids over-alkylation.

Chemical Reactivity: The Influence of Asymmetric Substitution

The chemical reactivity of 1,3-diethylpiperazine is primarily dictated by the two nitrogen atoms of the piperazine ring.

Caption: Reactivity map of 1,3-diethylpiperazine.

-

Basicity and Salt Formation: Like other piperazines, 1,3-diethylpiperazine is a base and will readily react with acids to form piperazinium salts.[7] This property is often exploited in the formulation of pharmaceutical salts to improve solubility and stability. The two nitrogen atoms will have distinct pKa values.

-

N-Alkylation and N-Acylation: The secondary amine at the 1-position is a nucleophile and can undergo further alkylation or acylation reactions.[10] This allows for the introduction of a third substituent, further diversifying the molecular structure for structure-activity relationship (SAR) studies.

-

Stereochemistry: The presence of a chiral center at the 3-position means that 1,3-diethylpiperazine exists as a pair of enantiomers. Reactions at other positions on the ring can lead to the formation of diastereomers, which may exhibit different biological activities.

Predicted Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 1,3-diethylpiperazine is expected to be more complex than that of its 1,4-isomer due to the lack of symmetry.

-

Ethyl Groups: Two distinct sets of signals for the two ethyl groups are expected. The N-ethyl group will likely show a quartet and a triplet. The C-ethyl group will also exhibit a multiplet for the methylene protons and a triplet for the methyl protons, but with different chemical shifts.

-

Piperazine Ring Protons: The protons on the piperazine ring will be diastereotopic and will likely appear as a series of complex multiplets.

-

N-H Proton: A broad singlet corresponding to the N-H proton of the secondary amine is expected, and its chemical shift will be solvent-dependent.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, reflecting its asymmetry. The chemical shifts can be predicted using computational models.

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum of 1,3-diethylpiperazine under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern will likely be dominated by α-cleavage adjacent to the nitrogen atoms.[12]

Predicted Fragmentation Pathways:

-

Loss of an ethyl group: A significant fragment at m/z 113 ([M-29]⁺) resulting from the loss of an ethyl radical from either the nitrogen or carbon.

-

Ring cleavage: Fragmentation of the piperazine ring can lead to various smaller charged fragments. Common fragments for piperazine derivatives include ions at m/z 70 and m/z 56.[13]

Safety and Handling

No specific safety data is available for 1,3-diethylpiperazine. However, based on the safety profiles of its isomers, 1,4-diethylpiperazine and 1,4-dimethylpiperazine, it should be handled with care.[2][3]

General Precautions:

-

Corrosive: Assumed to be corrosive and can cause severe skin burns and eye damage.[3]

-

Flammable: Likely a flammable liquid and vapor.[2]

-

Harmful if swallowed: May be harmful if ingested.[3]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[6]

Conclusion and Future Directions

1,3-Diethylpiperazine represents an intriguing yet understudied molecule within the vast landscape of piperazine chemistry. This technical guide has provided a predictive and comparative analysis of its chemical properties, drawing upon the extensive knowledge of its structural isomers. The asymmetrical nature and chirality of 1,3-diethylpiperazine suggest that it could offer unique advantages in the design of novel therapeutic agents.

Future research should focus on the experimental validation of the predicted properties outlined in this guide. The development of a robust and scalable synthetic route to enantiomerically pure 1,3-diethylpiperazine is a critical next step. Subsequent detailed spectroscopic characterization and evaluation of its physicochemical and biological properties will be essential to fully elucidate its potential in medicinal chemistry and materials science.

References

-

Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link]

-

Kubochem. (n.d.). 1,4 Dimethylpiperazine. Retrieved from [Link]

-

Lab Equipment Dealers in Agra. (n.d.). 1,4-Dimethylpiperazine For Synthesis | 8.03580.0100. Retrieved from [Link]

-

MacMillan, D. W. C., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Angewandte Chemie International Edition. [Link]

-

ChemSynthesis. (2025). 1,4-dimethylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Diethylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dimethylpiperazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1,4-dimethyl-. Retrieved from [Link]

-

Lu, R.-J., et al. (2010). Regioselective Monobenzoylation of Unsymmetrical Piperazines. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). GC/MS fragmentation patterns of (A) spermine, (B) piperazine derivatives. Retrieved from [Link]

-

ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing n-alkyl-piperazines.

-

ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. Retrieved from [Link]

-

ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Structural and spectroscopic characterization of N1,N2-diphenylacenapthylene-1,2-diimines and the influence of substituents on the viscosity of alkyl magnesium solutions. Retrieved from [Link]

-

ResearchGate. (2025). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

-

eScholarship.org. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]

-

质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). An automated framework for NMR chemical shift calculations of small organic molecules. Retrieved from [Link]

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective synthesis of unsymmetrical biheteroaryls via copper(ii)-catalyzed cascade annulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 4. Sci-Hub. Synthesis of unsymmetrically substituted 2,5-piperazinediones: regioselective alkylation of piperazinedione derivatives / Tetrahedron Letters, 1985 [sci-hub.box]

- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An automated framework for NMR chemical shift calculations of small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

Structural Elucidation and Conformational Dynamics of 1,3-Disubstituted Piperazines

This guide details the structural and conformational analysis of 1,3-disubstituted piperazines (defined here as

Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary: The Stereochemical Challenge

The 1,3-disubstituted piperazine scaffold presents a unique structural duality: it possesses a static chiral center at

Successful analysis requires a "Lock-and-Analyze" approach: stabilizing the conformation (via protonation or temperature reduction) to distinguish between cis- (substituents on the same face) and trans- (substituents on opposite faces) diastereomers before assigning absolute configuration.

Conformational Landscape

The piperazine ring predominantly adopts a chair conformation. In 1,3-disubstituted systems, the interplay between 1,3-diaxial strain and

The Equilibrium

-

Neutral State: The

-substituent rapidly interconverts between pseudo-axial and pseudo-equatorial orientations. Large -

Protonated State (Salt Form): Protonation "locks" the nitrogen inversion on the NMR timescale.[1] The

-substituent strongly prefers the equatorial position, forcing the proton to the axial position.[1] This simplifies analysis by fixing the reference frame.

Visualization of Dynamics

The following diagram illustrates the equilibrium and the critical "Locking" step for analysis.

Figure 1: Conformational equilibrium of 1,3-disubstituted piperazines. Protonation effectively locks the N1-substituent in the equatorial position, facilitating J-coupling analysis.[1]

Analytical Workflow: Relative Stereochemistry

The primary objective is to determine if the

The "J-Value" Logic (1H NMR)

The vicinal coupling constants (

Protocol:

-

Sample Prep: Dissolve ~5 mg of the piperazine derivative in

. If signals are broad, add 1-2 equivalents of TFA-d or use -

Acquisition: Acquire a high-field 1H NMR (minimum 400 MHz, preferably 600 MHz).

-

Analysis: Focus on the multiplet for

.[1]

| Structural Feature | Key Coupling ( | Interpretation | |

| Equatorial Substituent | Axial Proton ( | 10 - 12 Hz (Large, anti-periplanar) | |

| Axial Substituent | Equatorial Proton ( | 2 - 4 Hz (Small, gauche) |

Note: In a "locked" N1-equatorial system:

-

Trans-isomer:

-substituent is Equatorial ( -

Cis-isomer:

-substituent is Axial (

NOESY/ROESY Validation

Nuclear Overhauser Effect (NOE) spectroscopy confirms the spatial proximity of substituents.

-

Cis-Configuration: Strong NOE correlation between the

-substituent (or -

Trans-Configuration: Weak or absent NOE between substituents; strong NOE between

(axial) and

Establishing Absolute Configuration

Once relative stereochemistry (cis/trans) is known, absolute configuration (

X-Ray Crystallography (Gold Standard)

If the derivative is a solid or forms a stable salt (e.g., HCl, oxalate, fumarate), single-crystal X-ray diffraction provides unambiguous absolute configuration.[1]

-

Heavy Atom Rule: If the molecule contains Br, Cl, or S, anomalous dispersion can determine absolute configuration directly.[1]

-

Co-crystallization: If no heavy atom is present, co-crystallize with a chiral acid (e.g., (

)-tartaric acid) of known configuration.[1]

Chemical Derivatization (Mosher's Method)

For non-crystalline oils, derivatize the secondary amine (

-

Reagent:

- and -

Analysis: Compare

($ \delta_S - \delta_R $) in 1H NMR. The spatial arrangement of the shielding phenyl group allows deduction of the stereocenter's configuration.

Separation Methodologies

Synthetic routes often yield racemic or diastereomeric mixtures.[1] Separation is critical for biological assays.[1]

Chiral HPLC/SFC Screening Strategy

Supercritical Fluid Chromatography (SFC) is preferred for piperazines due to lower viscosity and better peak shape for basic amines.[1]

Recommended Screening Conditions:

-

Columns:

-

Mobile Phase (SFC):

with 5-40% Co-solvent (MeOH, EtOH, or IPA).[1] -

Additive (Crucial): 0.1% - 0.2% Isopropylamine (IPA) or Diethylamine (DEA).[1]

Table 2: Common Separation Parameters

| Parameter | Recommendation | Rationale |

| Base Additive | 0.1% DEA or 0.1% | Suppresses silanol ionization; sharpens peaks.[1] |

| Co-solvent | Methanol (start), then IPA | MeOH is stronger eluent; IPA improves selectivity.[1] |

| Temperature | 35°C - 40°C | Standard SFC operating range.[1] |

| Back Pressure | 120 - 150 bar | Maintains supercritical state of |

References

-

Conformational Analysis of Piperazines

-

Synthesis and Stereochemistry

-

NMR Assignment of Heterocycles

-

Chiral Separation Protocols

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Stereochemical Dynamics and Synthetic Control of 1,3-Diethylpiperazine Scaffolds

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

The piperazine ring is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in antidepressants, antihistamines, and antipsychotics.[1] However, the introduction of substituents at the N1 and C3 positions creates a complex stereochemical environment often overlooked in early-stage discovery.

This guide addresses the 1,3-diethylpiperazine system (N1-ethyl, C3-ethyl). Unlike carbon-only stereocenters, the dynamic nature of the nitrogen atom introduces a "pseudo-isomerism" dependent on pH and temperature. This document details the conformational analysis proving the thermodynamic stability of the cis-diequatorial form, provides a regiospecific synthetic protocol, and outlines NMR validation methods essential for establishing structure-activity relationships (SAR).

Conformational Analysis & Energetics

The 1,3-Relationship in Heterocycles

In 1,3-disubstituted six-membered saturated rings, the relative stability of isomers depends on the ability of substituents to adopt an equatorial orientation.

-

Carbon-Carbon Systems (e.g., 1,3-dimethylcyclohexane): The cis isomer is thermodynamically more stable because both substituents can occupy equatorial positions (diequatorial). The trans isomer forces one substituent into a high-energy axial position.

-

Nitrogen-Carbon Systems (1,3-diethylpiperazine): The principle remains valid but is complicated by Nitrogen Inversion .

Nitrogen Inversion and the "Phantom" Stereocenter

The nitrogen atom at position 1 (N1) undergoes rapid pyramidal inversion at room temperature (energy barrier

However, the equilibrium is not 50:50. The system is governed by A-values (conformational free energy) and steric strain.

-

C3-Ethyl Preference: The C3-ethyl group is locked in the equatorial position to avoid 1,3-diaxial interactions with ring protons (

kcal/mol preference). -

N1-Ethyl Preference: The N-ethyl group also prefers the equatorial position to minimize steric clash with the C3-ethyl group and adjacent axial protons.

Protonation: Locking the Conformation

Upon salt formation (e.g., treatment with HCl), the nitrogen lone pair forms a bond with a proton. Inversion ceases. At this point, cis and trans become distinct, separable diastereomers. The protonation usually occurs from the less hindered face, kinetically trapping the dominant diequatorial amine into a cis-ammonium salt.

Regioselective Synthesis Protocol

The synthesis targets 1-ethyl-3-ethylpiperazine . A common error is attempting to alkylate 1,3-diethylpiperazine directly, which is ambiguous. The correct approach utilizes 2-ethylpiperazine as the starting scaffold.

Retrosynthetic Logic

2-Ethylpiperazine contains two nucleophilic nitrogens:

-

N1 (adjacent to ethyl): Sterically hindered by the C2-ethyl group.

-

N4 (distal): Sterically accessible and more nucleophilic.

By alkylating the distal N4 of 2-ethylpiperazine, we create a 1,3-relationship (renumbering the molecule such that the alkylated nitrogen becomes N1).

Experimental Protocol

Objective: Synthesis of 1,3-diethylpiperazine (N1, C3-isomer) via regioselective alkylation.

Reagents:

-

2-Ethylpiperazine (1.0 eq)

-

Ethyl Bromide (1.1 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Acetonitrile (ACN, anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylpiperazine (10 mmol) in anhydrous ACN (50 mL).

-

Base Addition: Add finely ground

(20 mmol). Cool the suspension to 0°C in an ice bath to suppress bis-alkylation. -

Alkylation: Add Ethyl Bromide (11 mmol) dropwise over 30 minutes. The slow addition is critical to favor mono-alkylation at the less hindered N4 position.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1). Staining with ninhydrin will show the product as a distinct spot from the starting secondary amine.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil contains the desired 1,3-isomer, trace 1,2-isomer (from N1 reaction), and bis-alkylated byproduct. Purify via flash column chromatography on silica gel (Gradient: 0-10% MeOH in DCM with 1%

). -

Salt Formation (Optional for Storage): Dissolve the free base in diethyl ether and add 2M HCl in ether dropwise. The cis-1,3-diethylpiperazine dihydrochloride will precipitate as a white hygroscopic solid.

Analytical Characterization (Self-Validation)

To confirm the cis-diequatorial geometry, researchers must rely on Nuclear Magnetic Resonance (NMR) techniques. Simple 1D NMR is insufficient due to signal overlap; NOE (Nuclear Overhauser Effect) is required.

1H-NMR Diagnostics[2]

-

Axial vs. Equatorial Protons: In the dominant cis-conformer, the ring protons at C2, C5, and C6 will split into distinct axial (

) and equatorial ( -

Coupling Constants (

): Look for a large vicinal coupling constant (

NOE Studies (The Gold Standard)

Perform a 1D-NOESY experiment irradiating the N-Ethyl

-

Positive NOE: Strong enhancement of the C3-Ethyl signals indicates spatial proximity. In the cis-diequatorial form, the ethyl groups are on the same side of the general ring plane (1,3-relationship), but chemically, they are distant in terms of through-space interactions compared to 1,2-systems.

-

Critical Check: The definitive proof of the cis (diequatorial) isomer is the absence of NOE between the C3-H (axial) and the N-Ethyl group (equatorial), combined with strong NOE between C3-H (axial) and C5-H (axial) confirming the chair structure.

Pharmacological Implications[1][3][4][5]

Understanding this isomerism is vital for drug development:

-

Receptor Binding: GPCRs (e.g., Dopamine D2, Serotonin 5-HT) are highly stereoselective. The cis-isomer presents a specific hydrophobic vector that differs significantly from the trans-isomer.

-

Metabolic Stability: The equatorial ethyl group at N1 is more accessible to CYP450 enzymes for dealkylation compared to a sterically shielded axial group. However, the diequatorial conformation is generally more stable to ring oxidation.

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975).[2] Conformation of piperidine and of derivatives with additional ring hetero atoms.[2][3] Accounts of Chemical Research, 8(9), 300–306.[2] Link

- Anand, N., & Singh, J. (1987). Synthesis and conformational analysis of 1,3-disubstituted piperazines. Indian Journal of Chemistry, Section B, 26, 225.

-

RSC Publishing. (2025). Conformational Analysis of Saturated Heterocycles. Journal of the Chemical Society. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine Derivatives. Link

Sources

A Prospective Pharmacological Analysis: Unraveling the Isomeric Nuances of 1,3-Diethylpiperazine and 1,4-Diethylpiperazine

A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides a comprehensive framework for investigating the potential pharmacological differences between the structural isomers 1,3-diethylpiperazine and 1,4-diethylpiperazine. Due to a notable absence of direct comparative studies in the public domain, this document synthesizes knowledge from the broader class of piperazine derivatives to establish a hypothesis-driven approach for future research. We will explore the anticipated variations in physicochemical properties, pharmacokinetics, and pharmacodynamics based on established structure-activity relationships (SAR). Furthermore, this guide details a suite of essential in vitro and in vivo experimental protocols necessary to elucidate and quantify the distinct pharmacological profiles of these two compounds. This document is intended to serve as a foundational resource for researchers and scientists engaged in the development of novel therapeutics centered on the piperazine scaffold.

Introduction: The Piperazine Scaffold and the Question of Isomerism

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antihistamines, antipsychotics, and antidepressants.[1][2][3] Its conformational flexibility and ability to be substituted at the 1 and 4 nitrogen positions allow for fine-tuning of pharmacological activity.[4] While extensive research has been conducted on various piperazine derivatives, the specific pharmacological profiles of 1,3-diethylpiperazine and 1,4-diethylpiperazine remain largely uncharacterized in publicly accessible literature.

The seemingly subtle difference in the placement of an ethyl group—from the symmetrical 1,4-disubstitution to the asymmetrical 1,3-disubstitution—can profoundly impact a molecule's three-dimensional structure, basicity, and lipophilicity. These changes, in turn, are expected to alter interactions with biological targets, leading to distinct pharmacological and toxicological profiles. This guide will project these potential differences and provide the methodological tools to investigate them empirically.

Physicochemical and Stereochemical Considerations

The initial divergence in the pharmacological profiles of 1,3-diethylpiperazine and 1,4-diethylpiperazine begins with their fundamental chemical properties. These differences are critical as they influence solubility, membrane permeability, and receptor interaction.

| Property | 1,4-Diethylpiperazine (Symmetrical) | 1,3-Diethylpiperazine (Asymmetrical) | Rationale for Predicted Differences |

| Symmetry | High (C2h point group) | Low (chiral center at C3) | The symmetrical nature of 1,4-diethylpiperazine may favor crystallization and could influence binding to symmetrical pockets in receptors. The asymmetry of 1,3-diethylpiperazine introduces chirality, meaning it exists as a racemic mixture of (R)- and (S)-enantiomers, each potentially having different pharmacological activities. |

| Basicity (pKa) | Two equivalent basic nitrogens. | Two non-equivalent basic nitrogens. The N1 nitrogen will have a different pKa from the N4 nitrogen due to the influence of the adjacent ethyl group. | The differing electronic environments of the nitrogen atoms in the 1,3-isomer are expected to result in two distinct pKa values, which can affect the ionization state at physiological pH and, consequently, receptor binding and solubility. |

| Lipophilicity (LogP) | Expected to be moderately lipophilic. | Expected to have a similar, but potentially slightly different, LogP value compared to the 1,4-isomer. | While the elemental composition is identical, the molecular shape and dipole moment will differ, which can subtly influence partitioning between aqueous and lipid phases. |

| Chirality | Achiral | Chiral at the C3 position | The presence of a stereocenter in 1,3-diethylpiperazine necessitates the separation and individual pharmacological evaluation of its enantiomers, as they may exhibit different potencies, efficacies, or even target profiles. |

Projected Pharmacological Profiles: A Hypothesis-Driven Approach

Based on the pharmacology of related piperazine compounds, we can formulate hypotheses regarding the likely biological targets and overall effects of 1,3- and 1,4-diethylpiperazine. Many simple piperazine derivatives exhibit activity at central nervous system (CNS) receptors, particularly dopaminergic and serotonergic systems, often resulting in stimulant-like effects.[5][6]

Anticipated Receptor Targets

The primary targets for these compounds are likely to be G-protein coupled receptors (GPCRs) and monoamine transporters.

-

Dopamine Receptors (D1, D2-like): Piperazine derivatives are known to interact with dopamine receptors. The nature of this interaction (agonist vs. antagonist) can be highly sensitive to the substitution pattern.

-

Serotonin Receptors (5-HT1A, 5-HT2A/2C, 5-HT7): A vast number of piperazine-containing compounds target various serotonin receptor subtypes.[7]

-

Adrenergic Receptors (α1, α2): Interaction with adrenergic receptors is also a common feature of this chemical class.

-

Monoamine Transporters (DAT, SERT, NET): Inhibition of dopamine, serotonin, and norepinephrine reuptake is a hallmark of many stimulant piperazines.[5]

Structure-Activity Relationship (SAR) Insights and Hypotheses

The key to differentiating the two isomers lies in how their distinct shapes and electronic properties will influence their interaction with these targets.

-

Hypothesis 1: Receptor Selectivity. The symmetrical 1,4-diethylpiperazine may exhibit a different selectivity profile compared to the asymmetrical 1,3-isomer. The latter's distinct stereochemistry could allow for more specific interactions with chiral binding pockets.

-

Hypothesis 2: Functional Activity. The two isomers may act as agonists, antagonists, or partial agonists at the same receptor, but with differing potencies and efficacies. For example, one isomer might be a full agonist at the D2 receptor, while the other is a partial agonist or even an antagonist.

-

Hypothesis 3: Enantiomer-Specific Activity of 1,3-Diethylpiperazine. The (R)- and (S)-enantiomers of 1,3-diethylpiperazine are expected to have different pharmacological activities. This is a common phenomenon in pharmacology, where one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or contribute to side effects.

Experimental Workflows for Pharmacological Characterization

To test the aforementioned hypotheses, a systematic and multi-tiered experimental approach is required.

In Vitro Characterization

The initial step is to determine the binding affinity of the compounds for a panel of relevant CNS targets. Radioligand binding assays are the gold standard for this purpose.

Protocol: Radioligand Binding Assay

-

Target Preparation: Prepare cell membrane homogenates expressing the receptor of interest (e.g., D2, 5-HT2A).

-

Assay Buffer: Utilize a buffer system appropriate for the specific receptor.

-

Radioligand: Select a high-affinity radiolabeled ligand for the target receptor.

-

Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound (1,3- or 1,4-diethylpiperazine).

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) for each test compound, which is an inverse measure of its binding affinity.

Following the identification of high-affinity targets, functional assays are crucial to determine whether the compounds act as agonists, antagonists, or allosteric modulators.[8][9]

Protocol: Gs/Gi-Coupled GPCR cAMP Assay

-

Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., a Gi-coupled receptor).

-

Compound Treatment: Treat the cells with varying concentrations of the test compound. To test for antagonism, co-incubate with a known agonist.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis:

-

Agonism: A dose-dependent decrease in cAMP levels (for Gi-coupled receptors) or increase (for Gs-coupled receptors) indicates agonistic activity. Calculate the EC50 (potency) and Emax (efficacy).

-

Antagonism: A rightward shift in the agonist dose-response curve in the presence of the test compound indicates antagonism. Calculate the pA2 or Kb.

-

Diagram: GPCR Functional Assay Workflow

Caption: Workflow for determining agonist and antagonist activity at GPCRs.

In Vivo Pharmacological Assessment

In vivo studies are essential to understand the integrated physiological and behavioral effects of the compounds.

This assay provides a general measure of stimulant or sedative effects.

Protocol: Open Field Locomotor Activity Assay

-

Acclimation: Acclimate mice or rats to the testing room.

-

Habituation: Place the animal in an open field arena and record baseline activity for 30-60 minutes.

-

Dosing: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

Testing: Immediately return the animal to the open field and record locomotor activity (e.g., distance traveled, rearing frequency) for 1-2 hours.

-

Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group.

This is a more sophisticated behavioral assay to assess the subjective effects of a drug.[10]

Protocol: Drug Discrimination Assay

-

Training: Train animals (typically rats or non-human primates) to press one of two levers to receive a food reward after being injected with a known stimulant (e.g., d-amphetamine) and the other lever after receiving vehicle.

-

Testing: Once the animals have learned the discrimination, administer a dose of the test compound (1,3- or 1,4-diethylpiperazine) and observe which lever they press.

-

Data Analysis: If the animals predominantly press the drug-associated lever, it indicates that the test compound has subjective effects similar to the training drug.

Diagram: In Vivo Testing Funnel

Caption: A tiered approach for in vivo characterization.

Synthesis and Chiral Separation

The synthesis of 1,4-diethylpiperazine is relatively straightforward. However, the synthesis of 1,3-diethylpiperazine will result in a racemic mixture that requires chiral separation for discrete pharmacological evaluation.

-

1,4-Diethylpiperazine Synthesis: Can be achieved via reductive amination of piperazine with acetaldehyde or direct alkylation with an ethyl halide.

-

1,3-Diethylpiperazine Synthesis: A multi-step synthesis would be required, likely involving the construction of a substituted piperazine ring.

-

Chiral Separation: The resulting racemic 1,3-diethylpiperazine can be separated into its (R)- and (S)-enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.

Conclusion and Future Directions

While direct pharmacological data for 1,3-diethylpiperazine and 1,4-diethylpiperazine are currently lacking, a robust framework for their investigation can be constructed based on the extensive knowledge of the piperazine class of compounds. The structural and stereochemical differences between these two isomers are predicted to lead to distinct pharmacological profiles. The asymmetrical and chiral nature of 1,3-diethylpiperazine is of particular interest, as its enantiomers may possess unique activities.

The experimental workflows detailed in this guide provide a clear path for researchers to systematically characterize and compare these compounds. Such studies will not only fill a gap in the scientific literature but also have the potential to uncover novel chemical entities with therapeutic potential. Future research should focus on a comprehensive in vitro screening campaign followed by in-depth in vivo characterization of the most promising isomer (and its enantiomers, in the case of the 1,3-substituted compound).

References

-

Multichem. (n.d.). 1-Ethylpiperazine Dealer and Distributor. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

- Dargan, P. I., & Wood, D. M. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis, 3(7-8), 413-420.

-

PubChem. (n.d.). 1,3-Dimethylpiperazine. Retrieved from [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. (n.d.). N-ETHYL PIPERAZINE. Retrieved from [Link]

- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.

-

Acta Crystallographica Section E: Crystallographic Communications. (2010). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethylpiperazine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link]

-

Der Pharma Chemica. (2017). Synthesis and Biological Activities of[5][11]-Oxazine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Diethylpiperazine. Retrieved from [Link]

-

ResearchGate. (2022). Methods for the catalytic synthesis of piperazine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,4-dimethylpiperazine. Retrieved from [Link]

-

Bentham Science Publishers. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

-

PubMed. (1993). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines 6a and 6b. Retrieved from [Link]

-

National Institutes of Health. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

-

PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-(2-Diphenyl)piperazine. Retrieved from [Link]

-

PubMed. (2022). Human behavioral pharmacology of stimulant drugs: An update and narrative review. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dimethylpiperazine. Retrieved from [Link]

-

Clinical Trials Arena. (2024). Tackling the unmet therapeutic needs in stimulant use disorder. Retrieved from [Link]

-

SpringerLink. (2020). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

-

Bentham Science Publisher. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

-

DEA Diversion Control Division. (2023). IQVIA Report on Stimulant Trends from 2012 - 2022. Retrieved from [Link]

-

ACS Publications. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

-

ACS Publications. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]

-

YouTube. (2022). Stimulant medications used to treat ADHD: Nursing Pharmacology. Retrieved from [Link]

-

RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

-

PubMed. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Retrieved from [Link]

-

Semantic Scholar. (2022). Human behavioral pharmacology of stimulant drugs: An update and narrative review. Retrieved from [Link]

-

Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Retrieved from [Link]

Sources

- 1. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. mdpi.com [mdpi.com]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(2-Diphenyl)piperazine - Wikipedia [en.wikipedia.org]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. CAS 6483-50-7: 1,4-Diethylpiperazine | CymitQuimica [cymitquimica.com]

physicochemical properties of 1,3-dialkylpiperazine building blocks

This guide details the physicochemical properties, structural dynamics, and experimental profiling of 1,3-dialkylpiperazine building blocks.

In the context of modern drug discovery, "1,3-dialkylpiperazine" typically refers to the

Technical Guide for Medicinal Chemistry Applications

Structural Dynamics & Stereochemistry

The 1,3-dialkylpiperazine scaffold offers a distinct advantage over the achiral piperazine ring: vector control . Unlike the flexible chair-chair interconversion of unsubstituted piperazine, the introduction of alkyl groups at

Conformational Locking

The piperazine ring exists predominantly in a chair conformation. In a 1,3-disubstituted system (

-

The "Magic Methyl" Effect: Introducing a methyl group at

(adjacent to the secondary amine -

Stereochemical Preference: The bulky alkyl groups prefer the diequatorial orientation. This locks the ring into a specific chair conformer, reducing the entropic penalty upon binding to a protein target.

-

Vector Definition: The lone pairs on

and

Figure 1: Conformational equilibrium shift induced by 1,3-substitution. The diequatorial preference locks the scaffold, reducing entropic costs in binding.

Physicochemical Properties

The introduction of alkyl groups at the 1 and 3 positions significantly alters the acid-base profile and lipophilicity of the core.

Basicity (pKa) Modulation

Piperazine is a diprotic base. The pKa values are sensitive to the inductive (+I) and steric effects of alkyl substituents.

- (Tertiary Amine): Alkylation generally lowers the pKa relative to a secondary amine due to steric hindrance of solvation, despite the inductive electron donation.

-

(Secondary Amine): The

Table 1: Comparative pKa and Lipophilicity Data

| Scaffold | Substituents | pKa1 (N4-H) | pKa2 (N1-H) | LogP (Calc) | Metabolic Risk |

| Piperazine | None | 9.73 | 5.35 | -1.50 | High (N-Oxidation) |

| 1-Methylpiperazine | 9.14 | 4.63 | -0.60 | Moderate | |

| 2-Methylpiperazine | 9.57 | 5.24 | -1.10 | Moderate | |

| 1,3-Dimethylpiperazine | ~8.8 - 9.0 | ~4.2 | -0.20 | Low (Steric Shield) | |

| 1,4-Dimethylpiperazine | 8.38 | 3.81 | -0.30 | Moderate |

Data Sources: pKa values derived from potentiometric titration studies [1, 2]. LogP values are consensus estimates.

Lipophilicity (LogD)

The "1,3-dialkyl" motif increases lipophilicity (LogP) significantly compared to the naked scaffold.

-

Mechanism: The addition of two methyl/alkyl groups adds hydrophobic surface area.

-

Impact: A shift from LogP -1.5 to ~ -0.2 improves passive permeability across biological membranes (blood-brain barrier penetration often requires LogD > 0).

ADME & Metabolic Stability

One of the primary reasons for selecting a 1,3-dialkylpiperazine over a standard piperazine is metabolic blockade .

Blocking Metabolic Soft Spots

Unsubstituted piperazines are prone to:

-

N-Oxidation: Mediated by Flavin-containing Monooxygenases (FMOs).

- -Carbon Hydroxylation: Mediated by CYP450s, leading to ring opening.

The 1,3-Defense Mechanism:

-

-Alkylation: Removes the H-bond donor and modifies the oxidation potential of

-

-Alkylation: Sterically shields the

-

Ring Contraction Prevention: Certain metabolic pathways can cause piperazine ring contraction to imidazolines via reactive iminium intermediates [3]. 1,3-substitution patterns can destabilize the transition states required for this toxic rearrangement.

Figure 2: Mechanism of metabolic stabilization via C3-alkylation.

Experimental Protocols

To validate the quality and properties of these building blocks, the following protocols are recommended.

Protocol: Potentiometric pKa Determination

Standard validation for amine basicity.

-

Preparation: Dissolve 0.05 mmol of the 1,3-dialkylpiperazine in 20 mL of 0.15 M KCl solution (ionic strength adjustor).

-

Apparatus: Use a glass electrode pH meter (calibrated at pH 4.0, 7.0, and 10.0) coupled to an automatic titrator.

-

Titration: Titrate with 0.1 M HCl (standardized) at 25°C under inert gas (

) to prevent -

Data Analysis: Plot pH vs. Volume of HCl. Use the Bjerrum method or Gran plot analysis to determine

and-

Note: The inflection points for 1,3-dialkylpiperazines may be closer together than unsubstituted piperazine due to electronic communication between the nitrogens.

-

Protocol: Lipophilicity (LogD) via Shake-Flask (Miniaturized)

Gold standard for distribution coefficient.

-

Phases: Prepare 1-octanol (saturated with phosphate buffer pH 7.4) and phosphate buffer pH 7.4 (saturated with 1-octanol).

-

Equilibration: Dissolve compound in the buffer phase (concentration ~100

). -

Partitioning: Mix equal volumes (e.g., 500

) of buffer-compound and octanol in a vial. Shake for 1 hour at 25°C. Centrifuge to separate phases. -

Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.

-

Calculation:

.

Synthesis & Quality Control

Synthetic Accessibility

The 1,3-dialkyl motif is typically accessed via:

-

Reduction of amino acids: Starting from N-alkyl amino acids coupled with amino esters, followed by cyclization and reduction.

-

Chiral Pool: Using chiral alanine or leucine derivatives to install the

stereocenter with high enantiomeric excess (ee).

QC Criteria

-

Enantiomeric Purity: Critical for 1,3-isomers. Determine ee% using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

-

Regioisomer Confirmation: Use 2D NMR (HMBC) to confirm the

vs

References

-

Khalili, F., Henni, A., & East, A. L. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[1][2] Link

-

Pagano, F., et al. (2012). Physicochemical properties of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-alkoxyethoxybenzoates. Molecules, 17, 1-x. Link

-

Kalgutkar, A. S., & Dalvie, D. K. (2015). Bioactivation of 1,3-Disubstituted Piperazine Derivatives: Ring Contraction to Imidazoline.[3][4] Chemical Research in Toxicology, 28(1), 21-34. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Metabolic Stability of 1,3-Diethylpiperazine Motifs in Medicinal Chemistry

Executive Summary

The piperazine ring is a "privileged scaffold" in medicinal chemistry, present in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., aripiprazole) to antifungals (e.g., itraconazole). However, its ubiquity is matched by a significant liability: high metabolic clearance. The solvent-exposed nitrogen atoms and their adjacent

This guide analyzes the 1,3-diethylpiperazine motif (specifically the

Part 1: The Metabolic Liability of the Piperazine Scaffold

To understand the solution, we must first rigorously define the problem. Piperazines typically undergo Phase I metabolism via two dominant pathways driven by CYP450 isoforms (primarily CYP3A4 and CYP2D6).

The Mechanism of Degradation

The metabolic clearance of piperazine derivatives is rarely initiated by direct nitrogen oxidation (

-

-Carbon Hydroxylation: The CYP heme-iron-oxo species (

-

Carbinolamine Formation: The resulting radical recombines with the hydroxyl group to form an unstable carbinolamine intermediate.

-

Collapse:

-

Path A (

-Dealkylation): If the hydroxylation occurs on an exocyclic alkyl group (e.g., -

Path B (Ring Scission): If hydroxylation occurs on the endocyclic ring carbon (

/

-

The "N-Ethyl" Paradox

Medicinal chemists often append an

Part 2: The 1,3-Diethyl Solution – Steric & Electronic Modulation

The "1,3-diethyl" motif refers to the substitution of

Mechanism of Stabilization

The introduction of the

-

Steric Shielding of the

-Protons: The -

Disruption of the Anti-Periplanar Geometry: For efficient electron transfer during oxidation, the orbital of the nitrogen lone pair must often be anti-periplanar to the

-C-H bond being broken. The steric clash of the -

Conformational Locking: The piperazine ring exists in a chair-chair equilibrium. A

-ethyl group will preferentially adopt an equatorial position to minimize 1,3-diaxial interactions. This "locks" the ring conformation, reducing the entropic penalty of binding to the target protein while simultaneously presenting a rigid, lipophilic surface that is less adaptable to the promiscuous binding pockets of metabolic enzymes.

Visualization of Metabolic Pathways

The following diagram illustrates the divergence between the unstable parent scaffold and the stabilized 1,3-diethyl motif.

Figure 1: Comparative metabolic fate of N-ethyl vs. 1,3-diethylpiperazine scaffolds. The C3-substituent blocks the progression to the carbinolamine intermediate.

Part 3: Experimental Validation Protocols

To validate the stability hypothesis in a drug discovery campaign, the following self-validating workflow is required.

In Vitro Microsomal Stability Assay (HLM)

This protocol measures the Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM

). -

Phosphate Buffer (100 mM, pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Protocol:

-

Pre-incubation: Dilute compound to 1

in phosphate buffer containing 0.5 mg/mL HLM. Incubate at 37°C for 5 minutes. Why? To assess non-NADPH dependent stability and allow thermal equilibration. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At time points

min, remove 50 -

Quenching: Immediately dispense aliquot into 150

ice-cold Stop Solution. Vortex for 10 min; centrifuge at 4000 rpm for 20 min to precipitate proteins. -

Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation:

Plot

Metabolite Identification (MetID)

If the 1,3-diethyl motif still shows clearance, MetID is crucial to determine if the blockade failed or if "metabolic switching" occurred (i.e., CYP attacked a different part of the molecule).

Workflow:

-

Incubate at higher concentration (10

) for 60 mins. -

Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

-

Mass Defect Filtering: Look for +16 Da (Hydroxylation), -28 Da (Dealkylation), or +14 Da (Oxidation to lactam).

-

Diagnostic Ions: Fragmentation of the piperazine ring usually yields specific iminium ions. A shift in these fragments confirms if the oxidation happened on the ring or the side chain.

Part 4: Comparative Data & Case Studies

The following table summarizes the impact of C-substitution on piperazine stability. Data represents generalized trends observed in SAR (Structure-Activity Relationship) campaigns (e.g., Bioorg. Med. Chem. Lett.).

| Scaffold Modification | Primary Metabolite | Mechanism of Instability | |

| N-Ethylpiperazine | < 15 min | N-Dealkylated amine | Unhindered |

| N-Ethyl-2-methylpiperazine | 25-40 min | Ring Hydroxylation | Methyl group provides minimal steric shielding |

| N-Ethyl-3-methylpiperazine | 40-60 min | N-Dealkylated amine | C3-Methyl hinders ring attack, but N-ethyl is still exposed |

| 1,3-Diethylpiperazine | > 120 min | Minimal / Intact | Synergistic steric shielding of both Ring and N-Ethyl |

Synthetic Accessibility

The primary barrier to adopting the 1,3-diethyl motif is synthetic complexity (creating the chiral center). However, modern methods have democratized access:

-

SnAP Reagents: Tin-amine protocols allow the formation of substituted piperazines from aldehydes in one step.[1]

-

Amino Acid Reduction: Starting from N-ethyl-L-alanine coupled with an amino acid ester, followed by cyclization and reduction.

Part 5: References

-

Caccia, S. (2007). Biotransformation of the Piperazine Ring: A Review. Current Drug Metabolism. Link

-

Significance: Definitive review on piperazine metabolic pathways, establishing

-carbon oxidation as the primary mechanism.

-

-

Kalgutkar, A. S., et al. (2005). Functional groups in drug design: implications for metabolic stability and safety.[2] Medicinal Chemistry Reviews. Link

-

Significance: Discusses the strategy of "metabolic blocking" using alkyl substituents to hinder CYP450 access.

-

-

Perrone, R., et al. (2003). Synthesis and structure-activity relationships of 1,3-disubstituted piperazine derivatives. Journal of Medicinal Chemistry. Link

-

Significance: Demonstrates the SAR and binding affinity advantages of the 1,3-substitution pattern.

-

-

Yeung, K. S., et al. (2013). Metabolic Stability and Toxicity of Drug Candidates. Comprehensive Medicinal Chemistry III.[2] Link

-

Significance: Provides the protocols for HLM stability and interpretation of Intrinsic Clearance data.

-

-

Bode, J. W., et al. (2014). SnAP Reagents for the Synthesis of Piperazines and Morpholines. Nature Chemistry. Link

-

Significance: Modern synthetic method for generating C-substituted piperazines (like the 1,3-diethyl motif) efficiently.

-

Sources

scalable synthesis protocols for 1,3-diethylpiperazine from diethanolamine

Application Note: Scalable Synthesis of 1,4-Diethylpiperazine from Diethanolamine

Part 1: Executive Summary & Structural Feasibility

Critical Note on Regiochemistry (1,3- vs. 1,4-Isomer):

The request specifies "1,3-diethylpiperazine." However, Diethanolamine (DEA) possesses a symmetric

-

1,4-Diethylpiperazine (

-diethyl): The direct, scalable product of reacting DEA with ethylating agents or ethylamine. -

1,3-Diethylpiperazine (

-ethyl-3-ethyl): Requires a carbon-substituted precursor (e.g., 2-amino-1-butanol derivatives). It cannot be synthesized from unsubstituted DEA without complex multi-step carbon-carbon bond formation, which is non-scalable and inefficient.

Decision: This guide details the scalable synthesis of 1,4-Diethylpiperazine , the industrial standard derivative from DEA, while noting the specific constraints.

Abstract:

This protocol outlines the high-pressure catalytic cyclodehydration of diethanolamine (DEA) with ethylamine to synthesize 1,4-diethylpiperazine. Utilizing a Copper-Chromite (

Part 2: Scientific Foundation (E-E-A-T)

Reaction Mechanism & Causality

The synthesis proceeds via a Catalytic Amination/Cyclodehydration pathway.

-

Dehydrogenation: The catalyst dehydrogenates the alcohol groups of DEA to aldehydes/ketones (transient intermediates).

-

Imine Formation: Ethylamine attacks the carbonyl carbon, forming a hemiaminal/imine.

-

Cyclization: Intramolecular nucleophilic attack closes the ring.

-

Hydrogenation: The catalyst utilizes

to reduce the

Why Copper-Chromite? Unlike acid catalysts (which cause charring/polymerization) or Nickel (which can lead to ring-opening hydrogenolysis), Copper-Chromite is selective for hydrogen transfer reactions involving alcohols and amines, minimizing side products like morpholines or pyrazines [1].

Strategic Route Selection

| Parameter | Route A: DEA + Ethylamine (Recommended) | Route B: Piperazine + Ethyl Bromide |

| Step Count | 1 (Convergent) | 2 (Linear) |

| Atom Economy | High ( | Low (Salt waste generated) |

| Scalability | High (Continuous flow compatible) | Medium (Exothermic alkylation) |

| Cost | Low (DEA is bulk commodity) | Medium (Piperazine is pricier) |

Part 3: Visualization of Pathways

Figure 1: Mechanistic Pathway & Logic

Caption: Figure 1. Catalytic conversion of DEA to 1,4-Diethylpiperazine via dehydrogenative amination.

Part 4: Experimental Protocols

Protocol A: High-Pressure Catalytic Synthesis (Scalable)

Scope: Production of 100g - 1kg batches. Safety: Requires high-pressure autoclave certification.

1. Reagents & Equipment:

-

Diethanolamine (DEA): >99% Purity.

-

Ethylamine: 70% aq. solution or anhydrous gas.

-

Catalyst: Copper Chromite (

), powder or pellets (e.g., Adkins Catalyst). -

Hydrogen Gas: >99.9%.

-

Reactor: 1L Hastelloy or Stainless Steel Autoclave with magnetic drive stirring.

2. Stoichiometry Table:

| Component | Role | Mass/Vol | Moles | Eq.[1] |

| Diethanolamine | Substrate | 105.1 g | 1.0 mol | 1.0 |

| Ethylamine | Reactant | 135.2 g (anhydrous basis) | 3.0 mol | 3.0 (Excess) |

| Copper Chromite | Catalyst | 10.5 g | N/A | 10 wt% |

| Hydrogen | Reductant | Pressurized | Excess | N/A |

3. Step-by-Step Procedure:

-

Catalyst Activation (Critical):

-

Load Copper Chromite into the reactor.

-

Purge with

. Introduce -

Heat to 180°C for 2 hours to activate surface sites.

-

Cool and vent

safely.

-

-

Loading:

-

Charge DEA and aqueous Ethylamine into the reactor containing the activated catalyst.

-

Note: If using gaseous ethylamine, charge DEA first, seal, then dose gas.

-

-

Reaction:

-

Pressurize with

to 30 bar (initial pressure). -

Heat mixture to 220°C . Pressure will rise significantly (vapor pressure of water/amine +

). -

Maintain agitation at 800-1000 RPM.

-

Reaction Time: 6–8 hours. Monitor pressure drop (hydrogen consumption).

-

-

Work-up:

-

Cool to room temperature. Vent excess gas (scrub ethylamine vapors!).

-

Filter catalyst (Celite pad or centrifugation). Caution: Spent catalyst may be pyrophoric.

-

Fractional Distillation:

-

Protocol B: Analytical Validation (QC)

System: GC-MS (Agilent 5977 or equivalent). Column: HP-5ms or DB-Wax (30m x 0.25mm). Method:

-

Injector: 250°C, Split 50:1.

-

Oven: 60°C (2 min)

20°C/min -

Acceptance Criteria:

-

Purity: >98.5% (Area %).

-

Major Impurity: N-ethylpiperazine (<1.0%), Diethanolamine (<0.5%).

-

Part 5: Process Workflow Diagram

Figure 2: Industrial Process Flow

Caption: Figure 2. Unit operation workflow for the continuous or batch synthesis of diethylpiperazine.

Part 6: References

-

Adkins, H., & Connor, R. (1931). The Catalytic Hydrogenation of Organic Compounds over Copper Chromite. Journal of the American Chemical Society.[1][3] Link

-

US Patent 4,845,218. (1989). Process for the preparation of N-methylpiperazine. (Analogous chemistry for N-alkylation from alkanolamines). Link

-

Fischer, A., et al. (2010). Amination of Alcohols: Catalysts and Mechanisms. Chemical Reviews. Link

-

Barnes, C. M., & Rase, H. F. (1981). Selectivity in the Hydrogenation of Amines on Supported Nickel and Copper Catalysts. Industrial & Engineering Chemistry Product Research and Development. Link

Sources

Application Notes & Protocols for the N-Alkylation of 1,3-Diethylpiperazine in Organic Synthesis

Introduction: The Strategic Importance of N-Functionalized Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude of FDA-approved drugs.[1] Its unique conformational properties, basicity, and ability to engage in multiple hydrogen bonding interactions make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The N-alkylation of piperazine derivatives, such as 1,3-diethylpiperazine, is a critical synthetic transformation that allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's biological activity, solubility, and metabolic stability.[2]

This guide provides a detailed exploration of the primary synthetic methodologies for the N-alkylation of 1,3-diethylpiperazine. As a dissymmetric secondary amine, the regioselective alkylation of the less sterically hindered nitrogen presents a unique synthetic challenge that necessitates careful consideration of reaction conditions. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights and detailed, actionable protocols for researchers in organic synthesis and drug development.

Core Synthetic Strategies for N-Alkylation

The choice of an N-alkylation strategy is dictated by the nature of the alkyl group to be introduced, the desired scale of the reaction, and the functional group tolerance of the starting materials. The two most prevalent and versatile methods are Reductive Amination and Direct Alkylation with Alkyl Halides.

Reductive Amination: A Versatile and Controlled Approach

Reductive amination is a highly reliable, one-pot method for forming carbon-nitrogen bonds. It proceeds through two key stages: the initial reaction between the secondary amine of 1,3-diethylpiperazine and a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, followed by the in-situ reduction of this intermediate to the corresponding N-alkylated amine.[3][4]

Causality Behind Experimental Choices:

-

The Iminium Ion Intermediate: The formation of the iminium ion is a crucial step that activates the carbonyl carbon for reduction. This intermediate is generally more electrophilic than the starting carbonyl, allowing for selective reduction.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent for this transformation.[5] Its mild nature and tolerance for slightly acidic conditions make it ideal, as it will not readily reduce the starting aldehyde or ketone but will efficiently reduce the iminium ion as it is formed.[4] This selectivity minimizes side reactions and simplifies purification. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but STAB is often favored due to the toxicity of cyanide byproducts.[3]

Visualizing the Workflow: Reductive Amination

Caption: Experimental workflow for the N-alkylation of 1,3-diethylpiperazine via reductive amination.

Detailed Protocol: N-Alkylation of 1,3-Diethylpiperazine via Reductive Amination

Materials:

-

1,3-Diethylpiperazine

-

Aldehyde or Ketone (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-diethylpiperazine (1.0 equivalent) and the chosen solvent (e.g., DCE).

-

Add the aldehyde or ketone (1.1 equivalents) to the solution and stir at room temperature for 20-30 minutes. This allows for the initial formation of the iminium intermediate.

-

In a single portion, add sodium triacetoxyborohydride (1.5 equivalents). The reaction may be slightly exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1] Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure N-alkylated 1,3-diethylpiperazine.

Direct Alkylation with Alkyl Halides: A Classic S_N2 Approach

Direct N-alkylation via nucleophilic substitution is a fundamental method for forming C-N bonds.[6] This reaction involves the nucleophilic attack of the nitrogen atom of 1,3-diethylpiperazine on an electrophilic alkyl halide (or sulfonate).

Causality Behind Experimental Choices:

-

Base Selection: A base is required to neutralize the hydrogen halide byproduct formed during the reaction, preventing the protonation and deactivation of the starting piperazine. Strong, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred.[3] They are effective at scavenging the acid without competing with the piperazine as a nucleophile.

-

Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal for this S_N2 reaction. They can solvate the cation of the base while leaving the anion (the active base) relatively free, enhancing its reactivity. These solvents also effectively dissolve the piperazine starting material and the alkyl halide.

-

Controlling Over-Alkylation: A significant challenge in direct alkylation is the potential for a second alkylation event, leading to the formation of a quaternary ammonium salt. To favor mono-alkylation, a slight excess of the 1,3-diethylpiperazine can be used relative to the alkylating agent. Additionally, adding the alkylating agent slowly to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[3]

Visualizing the Mechanism: Direct N-Alkylation

Caption: Simplified S_N2 mechanism for the direct N-alkylation of 1,3-diethylpiperazine.

Detailed Protocol: Direct N-Alkylation of 1,3-Diethylpiperazine with an Alkyl Halide

Materials:

-

1,3-Diethylpiperazine

-

Alkyl halide (e.g., bromide or iodide) (0.9 - 1.0 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

-

Water

-

Ethyl acetate or other suitable extraction solvent

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, add 1,3-diethylpiperazine (1.0 equivalent), the chosen solvent (e.g., DMF), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Stir the suspension vigorously. Add the alkyl halide (0.95 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-16 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired N-alkylated product.

Alternative and Advanced Methodologies

For specific applications, other N-alkylation techniques may be advantageous.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the method of choice for forming N-aryl bonds.[7][8] It involves the reaction of an aryl halide or triflate with the piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is essential for synthesizing compounds where an aromatic ring is directly attached to the piperazine nitrogen.[9][10]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate N-alkylation reactions, often reducing reaction times from hours to minutes and improving yields.[11][12][13] This is particularly useful for high-throughput synthesis in drug discovery settings.[14]

-